(s)-9-(2,3-Dihydroxypropyl)guanine
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Overview
Description
(s)-9-(2,3-Dihydroxypropyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a guanine base attached to a 2,3-dihydroxypropyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-9-(2,3-Dihydroxypropyl)guanine typically involves the reaction of guanine with 2,3-dihydroxypropyl derivatives under controlled conditions. One common method involves the use of glycidol (2,3-epoxy-1-propanol) as a starting material, which reacts with guanine in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(s)-9-(2,3-Dihydroxypropyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone and imidazolone derivatives.
Reduction: Reduction reactions can modify the guanine base or the 2,3-dihydroxypropyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups or the guanine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as singlet oxygen, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as oxazolone and imidazolone, as well as substituted guanine compounds .
Scientific Research Applications
(s)-9-(2,3-Dihydroxypropyl)guanine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)guanine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in molecular biology and medicine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Ganciclovir: Another antiviral compound.
Ribavirin: Used to treat viral infections.
Uniqueness
(s)-9-(2,3-Dihydroxypropyl)guanine is unique due to its specific 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This structural feature enhances its solubility and reactivity, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H11N5O3 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-amino-9-[(2S)-2,3-dihydroxypropyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)1-4(15)2-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)/t4-/m0/s1 |
InChI Key |
UHZYGPBCTIWWBC-BYPYZUCNSA-N |
Isomeric SMILES |
C1=NC2=C(N1C[C@@H](CO)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1CC(CO)O)N=C(NC2=O)N |
Origin of Product |
United States |
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